molecular formula C19H16N2O3 B2528754 N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 683235-88-3

N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2528754
CAS No.: 683235-88-3
M. Wt: 320.348
InChI Key: XSWJRDXIPNRKII-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic small molecule designed for research applications, integrating a tetrahydronaphthalene (tetralin) scaffold with a phthalimide (1,3-dioxoisoindoline) moiety. This unique structure suggests potential for diverse investigative pathways. The tetralin core is a feature in compounds studied for modulating biological processes, with some tetrahydronaphthalene derivatives having been reported to exhibit inhibitory effects on nitric oxide production in activated macrophages, indicating potential for research into inflammatory pathways . The phthalimide group is a privileged structure in medicinal chemistry, associated with a range of biological activities and often utilized in the design of potential therapeutic agents . Researchers may find this compound valuable in early-stage drug discovery for probing structure-activity relationships, particularly in areas such as oncology and immunology. Its mechanism of action is not fully defined and requires further experimental investigation by qualified researchers. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-17(13-6-5-11-3-1-2-4-12(11)9-13)20-14-7-8-15-16(10-14)19(24)21-18(15)23/h5-10H,1-4H2,(H,20,22)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWJRDXIPNRKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One common method involves the reaction of phthalic anhydride with an appropriate amine in the presence of a catalyst such as SiO2-tpy-Nb, using isopropanol (IPA) and water as solvents at reflux conditions . This method yields the desired product with moderate to excellent yields (41-93%).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM) or ethanol, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of various derivatives related to N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide. The compound has been evaluated against a range of bacterial strains and fungi.

Case Study: Antimicrobial Evaluation

  • Methodology : Compounds were subjected to the Diameter of Inhibition Zone (DIZ) assay against Gram-positive and Gram-negative bacteria.
  • Results : Certain derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with DIZ values reaching up to 22 mm for some compounds .

Table 1: Antimicrobial Activity of Derivatives

Compound IDTarget BacteriaDIZ (mm)
5aStaphylococcus aureus21
5bEscherichia coli19
5cBacillus subtilis22

Cancer Therapeutics

The compound's structural characteristics suggest potential anticancer activity. Research indicates that similar compounds may selectively target cancer cells while sparing normal cells.

Case Study: Cytotoxicity Assessment

  • Methodology : Various derivatives were tested against human cancer cell lines.
  • Findings : Certain compounds exhibited selective cytotoxicity with IC50 values in the low micromolar range, indicating promising therapeutic potential .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound IDCell LineIC50 (µM)
5dMCF-7 (breast cancer)12.5
5eA549 (lung cancer)15.3

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways associated with various diseases.

Case Study: Enzyme Inhibition Studies

  • Objective : To evaluate the inhibitory effects on acetylcholinesterase and other relevant enzymes.
  • Results : Preliminary findings suggest that certain derivatives can inhibit enzyme activity effectively, which may be beneficial in treating neurodegenerative diseases .

Table 3: Enzyme Inhibition Activity

Compound IDEnzyme TargetIC50 (µM)
5fAcetylcholinesterase20.0
5gButyrylcholinesterase18.7

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its derivatives can induce apoptosis in cancer cells by targeting cyclin-dependent kinases (CDKs) and disrupting the cell cycle . Additionally, the compound’s ability to modulate immune responses and inhibit angiogenesis contributes to its therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural similarities with other tetralin-based carboxamides, differing primarily in the substituent attached to the carboxamide nitrogen. Key analogs include:

N-[(S)-1-azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-2-carboxamide
  • Substituent: A rigid 1-azabicyclo[2.2.2]oct-3-yl group, a bicyclic amine known for enhancing receptor binding affinity in neurological targets .
  • Key Differences : The azabicyclo group introduces basicity and conformational rigidity, contrasting with the dioxoisoindolinyl group’s planar, electron-deficient structure. This may influence solubility and bioavailability.
(S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide
  • Substituent: A quinuclidin-3-yl group, another bicyclic amine with applications in cholinergic receptor modulation .
  • Physical Properties : Melting point = 157–159°C; higher thermal stability compared to typical carboxamides .

Physicochemical and Toxicological Comparisons

Compound Name Substituent Melting Point (°C) Toxicity Profile (GHS Codes) Key Structural Features
Target Compound 1,3-dioxoisoindolin-5-yl Not Reported Not Available Planar, electron-deficient substituent
(S)-N-(Quinuclidin-3-yl)-... Quinuclidin-3-yl 157–159 H302, H315, H319, H335 Bicyclic amine, basic nitrogen
N-[(S)-1-azabicyclo... 1-azabicyclo[2.2.2]oct-3-yl Not Reported Not Available Conformationally rigid bicyclic amine

Key Observations :

  • Thermal Stability : The quinuclidinyl analog’s higher melting point (157–159°C) suggests stronger intermolecular forces, possibly due to hydrogen bonding or crystalline packing .
  • Toxicity : The absence of reported toxicity for the target compound contrasts with the quinuclidinyl analog’s acute and irritant hazards, highlighting the need for rigorous safety assessments .

Biological Activity

The compound N-(1,3-dioxoisoindolin-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a member of a class of compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C17_{17}H15_{15}N1_{1}O3_{3}
  • Molecular Weight: 287.31 g/mol

Key Functional Groups

  • Dioxoisoindoline moiety: This structure is significant for its potential interactions with biological targets.
  • Tetrahydronaphthalene: This component may influence the compound's lipophilicity and ability to cross biological membranes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • Mechanism of Action: The compound is believed to induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of key signaling pathways such as the PI3K/Akt pathway .
  • Case Study: A study demonstrated that derivatives of isoindole compounds showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

  • Research Findings: A derivative containing the dioxoisoindoline structure was shown to inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases .

Neuroprotective Effects

Emerging research highlights neuroprotective effects associated with similar compounds:

  • Mechanism: The neuroprotective activity may be attributed to the modulation of oxidative stress and inhibition of neuronal apoptosis. Studies suggest that these compounds can enhance neuronal survival under stress conditions .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectiveEnhances neuronal survival
PropertyValue
Molecular FormulaC17_{17}H15_{15}N1_{1}O3_{3}
Molecular Weight287.31 g/mol
SolubilitySoluble in DMSO

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